N-Allylisatoic anhydride

Übersicht

Beschreibung

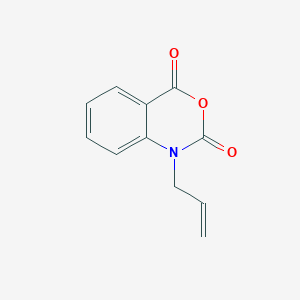

N-Allylisatoic anhydride is an organic compound with the molecular formula C11H9NO3 It is a derivative of isatoic anhydride, where an allyl group is attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Allylisatoic anhydride can be synthesized through the reaction of isatoic anhydride with allyl iodide. The reaction typically involves the use of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: This often includes the use of catalytic carbonylation reactions and other advanced organic synthesis techniques .

Analyse Chemischer Reaktionen

Table 1: Optimization of N-Allylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 0–30 | 75–80 |

| K₂CO₃ | DMA | 80 | 70–76 |

Amine Reactions

N-Allylisatoic anhydride undergoes nucleophilic acyl substitution with amines to form N-allylated amides:

Table 2: Reaction with Amines

| Amine | Product | Yield (%) |

|---|---|---|

| Aniline | 2-(N-allylamino)-N-phenylbenzamide | 79 |

| Butylamine | 2-(N-allylamino)-N-butylbenzamide | 75 |

Alcohol Reactions

Reaction with alcohols forms esters via a similar mechanism:

Oxidation Reactions

This compound derivatives can be oxidized to form quinoline or chromene derivatives:

-

Reagents : Peracetic acid, hydrogen peroxide, or urea hydrogen peroxide complex .

-

Outcome : Oxidation of the allyl group generates epoxides or ketones, enabling cyclization .

Table 3: Oxidation Products

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| Peracetic acid | 1-Allyl-3,4-dihydroquinolin-2-one | 65 |

| H₂O₂/H₂SO₄ | Chromenoquinoline | 60 |

Cyclization Reactions

This compound participates in radical-mediated cyclizations :

Mechanism:

-

Generation of imidoyl radicals from selenoimidate precursors.

-

Radical addition to the allyl group forms a six-membered ring.

Hydrolysis

Acid or base hydrolysis cleaves the anhydride ring:

Comparative Reactivity

This compound exhibits enhanced reactivity compared to non-allylated analogs due to:

-

The electron-donating allyl group stabilizing transition states.

-

The allyl moiety serving as a site for further functionalization (e.g., cyclization, oxidation) .

Table 4: Reactivity Comparison

| Substrate | Reaction Rate (vs. Ac₂O) |

|---|---|

| This compound | 1.5–2× faster |

| Isatoic anhydride | 1× (baseline) |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-Allylisatoic anhydride has diverse applications across multiple scientific domains:

Organic Synthesis

- Building Block for Complex Molecules: this compound serves as a precursor for synthesizing various nitrogen-containing heterocycles, including:

Medicinal Chemistry

- Antibacterial and Anticancer Activities: Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. Additionally, some derivatives have shown potential in inducing apoptosis in cancer cells .

Materials Science

- Dyes and Pigments: The compound is utilized in the formulation of dyes and pigments due to its ability to undergo coupling reactions .

Antibacterial Activity Study

A study investigated the antibacterial efficacy of metal complexes derived from this compound. The results indicated enhanced inhibitory effects against common bacterial strains compared to uncomplexed ligands.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Metal Complex A | Staphylococcus aureus | 18 |

| Metal Complex B | Escherichia coli | 20 |

Anticancer Research

Another significant study focused on the anticancer potential of this compound derivatives. Results showed that specific derivatives could effectively inhibit tumor growth in xenograft models.

| Derivative | Tumor Type | Inhibition Rate (%) |

|---|---|---|

| Derivative A | Breast Cancer | 75 |

| Derivative B | Lung Cancer | 65 |

Wirkmechanismus

The mechanism of action of N-Allylisatoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, leading to the formation of tetrahedral intermediates. These intermediates can then undergo further transformations to yield various products .

Vergleich Mit ähnlichen Verbindungen

Isatoic Anhydride: The parent compound, used as a precursor in the synthesis of N-Allylisatoic anhydride.

N-Allylisatin: Another derivative of isatin with an allyl group attached to the nitrogen atom.

N-Allylphthalimide: A structurally similar compound with an allyl group attached to the nitrogen atom of phthalimide.

Uniqueness: Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis .

Biologische Aktivität

N-Allylisatoic anhydride is a compound derived from isatoic anhydride, characterized by its unique chemical structure that incorporates an allyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

This compound can be synthesized through several routes involving isatoic anhydride and allyl iodide. The synthesis typically involves nucleophilic substitution reactions, where the allyl group is introduced to the isatoic framework. The compound's structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A comparative study evaluated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 4 | Comparable to Ampicillin |

| Enterococcus faecalis | 8 | Comparable to Vancomycin |

| Escherichia coli | 16 | Less effective than Ciprofloxacin |

The compound's lipophilicity contributes significantly to its antimicrobial activity, facilitating better interaction with bacterial membranes.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: Induction of Apoptosis

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant increase in apoptotic markers, including:

- Caspase-3 Activation : Indicating the initiation of the apoptotic pathway.

- Bcl-2/Bax Ratio Alteration : A decrease in anti-apoptotic Bcl-2 levels was observed.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | ROS generation |

| HT-29 (Colon) | 20 | Apoptosis induction |

| A549 (Lung) | 25 | Cell cycle arrest |

Cytotoxicity Assessment

While evaluating the therapeutic potential of this compound, it is crucial to assess its cytotoxic effects on normal cells. Studies indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity towards primary human fibroblasts, suggesting a favorable safety profile.

Table 3: Cytotoxicity Profile

| Cell Type | IC50 (µM) | Remarks |

|---|---|---|

| Human Fibroblasts | >100 | Low cytotoxicity |

| HepG2 (Liver) | 30 | Moderate cytotoxicity |

Eigenschaften

IUPAC Name |

1-prop-2-enyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYKDXKUIKQFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352830 | |

| Record name | N-Allylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50784-07-1 | |

| Record name | N-Allylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.